(2R,4S)-azetidine-2,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2r,4s Azetidine 2,4 Dicarboxylic Acid and Chiral Derivatives
Stereocontrolled Synthesis of Azetidine-2,4-dicarboxylic Acid Frameworks
The precise spatial arrangement of substituents on the azetidine (B1206935) ring is critical for its biological activity and application as a chiral building block. Stereocontrolled synthesis aims to produce a specific stereoisomer with high purity, avoiding the need for challenging separation of isomeric mixtures. Methodologies have evolved from classical approaches to highly efficient catalytic and directed reactions.
Asymmetric synthesis is paramount for accessing enantiomerically pure azetidines. These methods introduce chirality in a controlled manner, leading to the desired enantiomer as the major product. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective cyclizations.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.
A notable example is the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids using (S)-1-Phenylethylamine. rsc.org In this approach, the chiral amine serves a dual role: it acts as the source of nitrogen for the heterocyclic ring and as the chiral auxiliary to control the stereochemistry. rsc.org The absolute configuration of the resulting azetidine product was confirmed through X-ray crystallography, demonstrating the effective transfer of chirality from the auxiliary to the final product. rsc.org
A more general and scalable method employs Ellman's tert-butanesulfinamide as a chiral auxiliary for the synthesis of enantioenriched C2-substituted azetidines. acs.org This approach is advantageous because the auxiliary is inexpensive, available in both enantiomeric forms, provides strong chiral induction, and can be easily cleaved. acs.org The synthesis begins with the condensation of an achiral 1,3-bis-electrophile, 3-chloropropanal, with the chiral tert-butanesulfinamide to form a sulfinimine. acs.org A subsequent diastereoselective organometallic addition, followed by an intramolecular cyclization via chloride displacement, yields the N-sulfinyl azetidine with high diastereoselectivity. acs.orgdigitellinc.com This intermediate can then be deprotected to afford the desired enantioenriched C2-substituted azetidine. acs.org
| Chiral Auxiliary | Key Reaction Step | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| (S)-1-Phenylethylamine | Cyclization/Stereocontrol | Precursors for Azetidine-2,4-dicarboxylic acid | Auxiliary acts as both N-donor and chiral director. | rsc.org |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Diastereoselective Grignard Addition | 3-Chloropropanal | Scalable, high diastereoselectivity, auxiliary easily cleaved. | acs.org |
Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In these methods, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.
One powerful approach is chiral phase-transfer (PT) catalysis for the enantioselective synthesis of spiro-3,2′-azetidine oxindoles. nih.gov This method achieves an intramolecular C-C bond formation using a novel cinchona alkaloid-derived catalyst containing an SF5 group, resulting in high yields and excellent enantiomeric ratios (up to 2:98 er). nih.gov The reaction proceeds under mild conditions, which is a significant advantage of PT catalysis. nih.gov
Copper-catalyzed reactions have also emerged as a versatile tool for constructing chiral azetidines. acs.orgnih.gov A highly enantioselective difunctionalization of azetines has been developed using a Cu/bisphosphine catalyst. acs.orgnih.gov This reaction installs both a boryl and an allyl group across the C=C bond of the azetine, concurrently creating two new stereogenic centers with high control over both enantioselectivity and diastereoselectivity. acs.orgnih.gov This represents a rare example of copper-catalyzed asymmetric boryl alkylation of a C=C bond within a strained heterocycle. acs.orgnih.gov
Furthermore, organocatalysis provides a metal-free alternative for asymmetric azetidine synthesis. A formal [2+2] cycloaddition between N-sulfonylimines and allenoates can be catalyzed by cinchona alkaloid derivatives. thieme-connect.com This reaction produces 2,4-disubstituted azetidines in good yields and with excellent enantioselectivity. thieme-connect.com The catalyst was found to be crucial in selectively promoting the desired [2+2] cycloaddition over a competing aza-Morita–Baylis–Hillman reaction. thieme-connect.com
| Catalyst Type | Reaction | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Chiral Phase-Transfer Catalyst (Cinchona Alkaloid-derived) | Intramolecular C-C Cyclization | Spiro-3,2′-azetidine oxindoles | High enantioselectivity (up to 2:98 er), mild conditions. | nih.gov |
| Cu/Bisphosphine Complex | Boryl Allylation of Azetines | 2,3-Disubstituted Azetidines | Creates two stereocenters, difunctionalization of C=C bond. | acs.orgnih.gov |
| Organocatalyst (Cinchona Alkaloid-derived) | Formal [2+2] Cycloaddition | 2,4-Disubstituted Azetidines | Metal-free, excellent enantioselectivity. | thieme-connect.com |
Diastereoselective reactions are used to control the relative stereochemistry between two or more stereocenters in a molecule. In the context of azetidine synthesis, this is crucial for establishing the cis or trans relationship between substituents on the ring.
The synthesis of C2-substituted azetidines using tert-butanesulfinamide auxiliaries relies on a key diastereoselective cyclization step. acs.org After the diastereoselective addition of an organometallic reagent to the chiral sulfinimine, the resulting intermediate undergoes an intramolecular 4-exo-tet cyclization. acs.orgdigitellinc.com The backside attack of the nitrogen on the carbon bearing the chlorine leaving group proceeds with high diastereoselectivity, effectively translating the stereochemistry of the newly formed center to the final protected azetidine product. acs.org
Similarly, the enantioselective synthesis of spirocyclic azetidine oxindoles involves a highly diastereoselective intramolecular C-C bond formation. nih.gov The chiral phase-transfer catalyst controls the facial selectivity of the cyclization, leading to the formation of the spiro-azetidine ring with a specific and high diastereomeric ratio. nih.gov
Directed C(sp³)–H Functionalization for Stereospecific Azetidine Derivatives
Directing group-assisted C–H functionalization has become a transformative strategy for the selective modification of otherwise unreactive C(sp³)–H bonds. This approach allows for the introduction of new functional groups at specific positions with high regio- and stereocontrol.
A significant advancement in this area is the palladium-catalyzed, directed C(sp³)–H arylation of azetidines at the C3 position. harvard.edu This method enables a stereospecific synthesis, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product. harvard.edu The reaction utilizes an 8-aminoquinoline directing group attached to the azetidine nitrogen. harvard.edu Initial attempts using standard conditions resulted in low yields, but optimization revealed that an N-trifluoroacetamide (N-TFA) protecting group on the directing group and the use of (BnO)₂PO₂H as an additive were critical for achieving high reaction efficiency. harvard.edu This protocol provides access to valuable, stereochemically defined 3-aryl azetidine building blocks from commercially available D-azetidine-2-carboxylic acid, streamlining the synthesis of complex molecules. harvard.edu
Ring-Forming Reactions in the Synthesis of Azetidine-2,4-dicarboxylic Acid Analogues
The construction of the four-membered azetidine ring is the cornerstone of any synthesis of azetidine-2,4-dicarboxylic acid or its analogues. A variety of ring-forming reactions have been developed, each with its own advantages regarding substrate scope, efficiency, and stereocontrol. These reactions can be broadly categorized based on the key bond-forming event, such as intramolecular cyclizations or cycloadditions.
One of the most fundamental and widely used methods is intramolecular nucleophilic substitution, typically involving the formation of a C-N bond to close the ring. magtech.com.cn This often entails the cyclization of a γ-amino alcohol derivative where the hydroxyl group has been converted into a good leaving group (e.g., halide, mesylate, or tosylate). magtech.com.cnfrontiersin.org
More recently, transition metal catalysis has enabled novel ring-forming strategies. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov This reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion to form the four-membered ring. nih.gov Another gold-catalyzed method involves a 4-exo-dig cyclization for the ring expansion of propargylic aziridines, leading to stereoselective (Z)-alkylidene azetidines. acs.org
Lanthanide catalysts have also been employed in azetidine synthesis. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) catalyzes the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org The catalyst promotes a C3-selective attack of the amine on the epoxide, resulting in the formation of 3-hydroxyazetidines in high yield. frontiersin.org
Cycloaddition and annulation reactions provide convergent pathways to the azetidine core. A relay catalysis strategy enables a [3+1]-annulation reaction between cyclopropane 1,1-diesters and aromatic amines. organic-chemistry.org This process involves a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane followed by an iodide-catalyzed C-N bond formation to yield the azetidine ring. organic-chemistry.org
| Reaction Type | Catalyst/Reagent | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Intramolecular Aminolysis | La(OTf)₃ | cis-3,4-Epoxy amines | 3-Hydroxyazetidines | frontiersin.org |
| Oxidative Cyclization | Gold Catalyst | N-Propargylsulfonamides | Azetidin-3-ones | nih.gov |
| Ring Expansion | Gold Catalyst | Propargylic Aziridines | (Z)-Alkylidene Azetidines | acs.org |
| [3+1] Annulation | Lewis Acid / Iodide | Cyclopropane 1,1-diesters + Aromatic Amines | Substituted Azetidines | organic-chemistry.org |
| Ring-Opening Addition | Primary Amines | Azetidine-2,4-diones | Polymalonamides | researchgate.net |
Cycloaddition Protocols (e.g., [2+2]-Cycloadditions)
[2+2]-cycloaddition reactions represent a powerful tool for the construction of four-membered ring systems, including the azetidine core. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. nih.gov This approach is notable for its potential to rapidly assemble the azetidine ring with high regio- and stereoselectivity. nih.gov The reaction can be initiated through direct excitation of the imine to its singlet state, which can then undergo a concerted cycloaddition with an alkene, often preserving the stereochemistry of the reactants. nih.gov
Another prominent cycloaddition method is the ketene-imine cycloaddition, known as the Staudinger synthesis, which is a widely employed method for the synthesis of β-lactams (azetidin-2-ones). mdpi.com This reaction typically proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate that subsequently cyclizes. mdpi.com While the Staudinger synthesis is a cornerstone for β-lactam chemistry, its direct application to the synthesis of non-carbonyl-substituted azetidines like (2R,4S)-azetidine-2,4-dicarboxylic acid is less common. However, the resulting β-lactams can serve as versatile intermediates that can be further modified to yield a variety of azetidine derivatives. rsc.org
Recent advancements have also explored intermolecular [2+2] photocycloadditions using 2-isoxazoline-3-carboxylates and alkenes, promoted by visible light and an iridium photocatalyst, to produce azetidines. rsc.org This method is advantageous due to its broad substrate scope, accommodating both activated and unactivated alkenes. rsc.org
| Cycloaddition Protocol | Reactants | Key Features | Reference |
| Aza Paternò-Büchi Reaction | Imine, Alkene | Photochemical, high regio- and stereoselectivity | nih.gov |
| Staudinger Synthesis | Ketene, Imine | Forms β-lactams, versatile intermediates | mdpi.com |
| Photocatalytic [2+2] Cycloaddition | 2-Isoxazoline-3-carboxylate, Alkene | Visible light, broad alkene scope | rsc.org |
Intramolecular Alkylation and Cyclization Routes
Intramolecular cyclization strategies are among the most robust and widely utilized methods for the synthesis of the azetidine ring, offering excellent control over stereochemistry. A common approach involves the intramolecular SN2 reaction, where a nitrogen nucleophile displaces a leaving group on the same molecule to form the four-membered ring. nih.gov This strategy is frequently employed in the synthesis of azetidine-2-carboxylic acid and its derivatives.
One effective method starts from readily available chiral precursors, such as amino acids. For instance, a straightforward synthesis of L-azetidine-2-carboxylic acid has been developed from L-tert-butyl aspartate. researchgate.net The key step in this synthesis is an intramolecular cyclization, which can be achieved either through a Mitsunobu reaction or by direct N-alkylation. researchgate.net Another efficient route to (S)-azetidine-2-carboxylic acid utilizes the intramolecular alkylation of a dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane in the presence of cesium carbonate, achieving a high yield for the ring-forming step. nih.gov
The intramolecular aminolysis of 3,4-epoxy amines provides an alternative pathway to construct the azetidine ring, particularly for derivatives bearing a hydroxyl group. nih.govfrontiersin.org This method can be catalyzed by Lewis acids, such as lanthanum(III) trifluoromethanesulfonate (La(OTf)3), to promote regioselective ring opening of the epoxide by the tethered amine. nih.govfrontiersin.org
| Cyclization Strategy | Starting Material | Key Reagents/Conditions | Product | Reference |
| Intramolecular N-Alkylation | L-tert-butyl aspartate derivative | Mitsunobu or direct alkylation | Protected L-azetidine-2-carboxylic acid | researchgate.net |
| Intramolecular Alkylation | Dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane, Cs2CO3 | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | nih.gov |
| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)3 | Substituted azetidine | nih.govfrontiersin.org |
Electroreductive and Metal-Catalyzed Cyclizations
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of azetidines, often proceeding with high efficiency and selectivity under mild conditions. Gold-catalyzed cyclizations, in particular, have shown promise in the synthesis of functionalized azetidines. For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones. nih.gov This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov Similarly, a gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines has been reported to stereoselectively yield (Z)-2-alkylidene-1-tosylazetidines. nih.govacs.org
Copper-catalyzed reactions also provide viable routes to the azetidine core. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed for the synthesis of azetidines. researchgate.net This process involves a [3+1] radical cascade cyclization. researchgate.net
Palladium catalysis has been applied to the intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org This reaction is promoted by an oxidant and a silver additive, proceeding through a Pd(IV) intermediate. rsc.org Lanthanide catalysts, such as La(OTf)3, have been shown to effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org
| Metal Catalyst | Reaction Type | Substrate | Product | Reference |
| Gold | Oxidative Cyclization | Chiral N-propargylsulfonamide | Chiral azetidin-3-one | nih.gov |
| Gold | 4-exo-dig Cyclization | N-tosyl homopropargyl amine | (Z)-2-alkylidene-1-tosylazetidine | nih.govacs.org |
| Copper | Photo-induced Radical Annulation | Aliphatic amine, Alkyne | Substituted azetidine | researchgate.net |
| Palladium | Intramolecular C-H Amination | Amine with γ-C(sp³)–H bond | Functionalized azetidine | rsc.org |
| Lanthanum | Intramolecular Aminolysis | cis-3,4-Epoxy amine | Substituted azetidine | nih.govfrontiersin.org |
Strategic Derivatization of this compound for Enhanced Research Utility
The utility of this compound as a research tool can be significantly expanded through strategic derivatization at its nitrogen atom and two carboxyl groups. These modifications allow for its incorporation into peptides, the development of new bioactive compounds, and its use as a chiral scaffold.
Modifications at the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a key site for functionalization. The introduction of protecting groups is often a necessary first step in a synthetic sequence to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the azetidine nitrogen, which can be introduced under standard conditions and removed with acid. nih.gov Other protecting groups, such as the benzyloxycarbonyl (Z) group, are also employed.
Beyond protection, the nitrogen atom can be alkylated or acylated to introduce a variety of substituents. These modifications can modulate the biological activity and physicochemical properties of the resulting derivatives. For instance, N-alkylation can be achieved by reacting the azetidine with an appropriate alkyl halide. The synthesis of new heterocyclic amino acid derivatives has been achieved through the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, showcasing a method to introduce complex substituents at the nitrogen. nih.gov
Carboxyl Group Functionalization and Esterification
The two carboxylic acid groups of this compound offer multiple opportunities for derivatization. Selective functionalization of one carboxyl group over the other is a significant challenge but allows for the creation of diverse and complex molecules.
Esterification is a common transformation of the carboxyl groups, which can facilitate purification, improve solubility, or serve as a protecting group. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. The selective mono-esterification of a dicarboxylic acid can be challenging but is achievable under carefully controlled conditions or through enzymatic methods. For example, lipase-catalyzed preferential hydrolysis has been used to resolve a mixture of diastereomeric monoesters of an azetidine-2,2-dicarboxylate derivative. nih.gov
The carboxyl groups can also be converted into amides through coupling reactions with amines. Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to facilitate amide bond formation. thermofisher.com This allows for the incorporation of the azetidine dicarboxylic acid scaffold into peptide chains, creating constrained peptidomimetics with potentially enhanced biological stability and activity.
Investigating the Biological Activities and Molecular Mechanisms of 2r,4s Azetidine 2,4 Dicarboxylic Acid
Enzymatic Interactions and Inhibition Kinetics
Detailed studies on the enzymatic interactions of (2R,4S)-azetidine-2,4-dicarboxylic acid are not described in the available literature.
Receptor Ligand Binding and Functional Modulation
The pharmacological profile of this compound at key glutamate (B1630785) receptors has not been specifically elucidated in published studies. Research in this area has concentrated on the trans-isomers of the compound.
Ligand Activities at Other G Protein-Coupled Receptors (e.g., ORL1)
While specific activity data for this compound at the ORL1 (Opioid-like Receptor 1) is not extensively detailed in current literature, research into related azetidine-dicarboxylic acid isomers provides insight into their interactions with other G protein-coupled receptors (GPCRs), particularly the metabotropic glutamate receptors (mGluRs).
The cis and trans isomers of azetidine-2,4-dicarboxylic acid have been evaluated as rigid analogues of glutamate to probe receptor pharmacology. For instance, studies on the trans isomers revealed that (2S,4S)-azetidine-2,4-dicarboxylic acid acts as a weak agonist at the human mGlu2 receptor. nih.gov In contrast, the (2R,4R) enantiomer was found to be inactive at this receptor. nih.gov Further investigation showed that the trans isomers have no significant agonist or antagonist effects at human mGlu1b, mGlu4a, and mGlu5a receptors. nih.gov The rigid glutamate analogue, (±)-trans-azetidine-2,4-dicarboxylic acid (t-ADA), has been shown to activate neuronal metabotropic receptors, suggesting it could be a useful tool for differentiating between various mGluR subtypes. nih.gov
The specific compound of interest, this compound, is a cis isomer. Research on cis-azetidine-2,4-dicarboxylic acid has identified it as a selective agonist for the N-methyl-D-aspartate (NMDA) receptor, which is a ligand-gated ion channel rather than a GPCR. tocris.com However, this activity as a glutamate analogue highlights the potential for interaction with other glutamate receptors, including the GPCR mGluR family. The constrained conformation of the azetidine (B1206935) ring is a key feature in designing ligands that can selectively target specific receptor subtypes.
Role as a Conformationally Constrained Amino Acid Mimic
The rigid four-membered ring of this compound severely restricts its conformational freedom. This property makes it an excellent scaffold for creating mimics of natural amino acids, such as proline, glutamate, and aspartate, allowing for the exploration of the specific conformations required for biological activity.
Proline Analogues and Their Impact on Protein Biosynthesis and Folding
This compound is a derivative of azetidine-2-carboxylic acid (Aze), a well-known structural analogue of the amino acid proline. biorxiv.orgwikipedia.org The primary difference is the four-membered ring of azetidine compared to the five-membered ring of proline. wikipedia.org Due to this structural similarity, Aze can be mistakenly recognized by prolyl-tRNA synthetase, leading to its misincorporation into proteins in place of proline. nih.govmdpi.com
This misincorporation has significant consequences for protein structure and function:
Proteotoxic Stress: The presence of the smaller, more strained azetidine ring can disrupt the normal secondary and tertiary structure of proteins, leading to misfolding. nih.govresearchgate.net The accumulation of misfolded proteins induces proteotoxic stress within the cell. nih.gov
Unfolded Protein Response (UPR): Cellular mechanisms detect the accumulation of misfolded proteins, triggering a global stress response known as the Unfolded Protein Response (UPR). biorxiv.orgnih.gov This response involves the upregulation of genes aimed at mitigating the stress, including those involved in protein degradation. biorxiv.orgmdpi.com
Altered Protein Conformation: In proline-rich proteins like collagen, the substitution of proline with Aze can alter the protein's conformation and stability. wikipedia.orgnih.gov This can lead to defects in tissues where these proteins are crucial. researchgate.net
By acting as a conformationally constrained proline mimic, azetidine-2-carboxylic acid and its derivatives serve as valuable tools for studying the critical role of proline in protein folding and stability.
Design and Evaluation as Glutamate and Aspartate Analogues
The rigid structure of azetidine-dicarboxylic acids makes them ideal candidates for designing conformationally restricted analogues of the excitatory amino acid neurotransmitters glutamate and aspartate. By locking the acidic functional groups into specific spatial arrangements, these molecules can exhibit high selectivity for different glutamate receptor subtypes.
This compound, also known as cis-azetidine-2,4-dicarboxylic acid, has been designed and evaluated for its activity at NMDA receptors. tocris.com Research has shown that it acts as a selective NMDA receptor agonist. tocris.com Interestingly, its mechanism of action is concentration-dependent:
At low concentrations (below 50μM), it acts as a positive modulator of the NMDA receptor, enhancing the receptor's response to other agonists. tocris.com
At higher concentrations, it exhibits glutamate-like agonist activity , directly activating the receptor. tocris.com
This dual activity highlights the compound's utility in probing the complex pharmacology of the NMDA receptor. The evaluation of various stereoisomers of azetidine dicarboxylic acids has been crucial in mapping the structural requirements for agonist and antagonist activity at different NMDA and metabotropic glutamate receptor subtypes. nih.govnih.govnih.gov For example, studies on azetidine-2,3-dicarboxylic acid stereoisomers have shown that subtle changes in stereochemistry lead to significant differences in affinity and potency at various NMDA receptor subtypes (NR1/NR2A-D). nih.govscispace.com
| Concentration Range | Observed Activity |
|---|---|
| < 50 μM | Positive Modulator |
| > 50 μM | Glutamate-like Agonist |
Scaffolds for β-Amino Acid Peptidomimetics and Foldamers
The azetidine ring is a valuable structural motif, or scaffold, in medicinal chemistry for creating molecules that mimic the structure and function of peptides (peptidomimetics). nih.govmdpi.com Its small, rigid nature can lock a molecule into a specific conformation, which can increase potency and selectivity for a biological target. mdpi.com
The this compound structure is particularly suited as a scaffold for several reasons:
Conformational Lock: The four-membered ring provides a high degree of conformational constraint, making it a foundational piece for building larger, structurally defined molecules. mdpi.com
β-Amino Acid Mimicry: The arrangement of the carboxylic acid and amine groups on the azetidine ring can be used to construct mimics of β-amino acids, which are building blocks for a class of peptidomimetics with enhanced stability against enzymatic degradation. nih.govresearchgate.net
Foldamer Design: Foldamers are unnatural oligomers that adopt specific, predictable secondary structures similar to peptides (e.g., helices or sheets). nih.govresearchgate.net The defined geometry of azetidine-based scaffolds can be exploited to direct the folding of these synthetic molecules into desired three-dimensional shapes. The azetidine-2,4-dione (4-oxo-β-lactam) core, a related structure, has been successfully used as a scaffold for designing enzyme inhibitors, demonstrating the utility of this heterocyclic system in creating bioactive molecules. researchgate.net
By incorporating the this compound scaffold, chemists can design novel peptidomimetics and foldamers with precise structural control, leading to improved biological activity and stability.
Structure Activity Relationship Sar Elucidation for 2r,4s Azetidine 2,4 Dicarboxylic Acid Derivatives
Stereochemical Determinants of Biological Efficacy
The precise three-dimensional arrangement of functional groups is a critical determinant of the biological activity of azetidine-2,4-dicarboxylic acid derivatives. The stereochemistry at the C2 and C4 positions dictates the spatial orientation of the carboxylic acid groups, which are often crucial for mimicking the endogenous ligand, glutamate (B1630785), and interacting with target receptors or transporters.
Research has demonstrated that different stereoisomers of azetidine-2,4-dicarboxylic acid can exhibit markedly different pharmacological profiles. For instance, studies on metabotropic glutamate receptors (mGluRs) have revealed that the trans-isomers are generally more active than the cis-isomers. Specifically, at human mGlu2 receptors expressed in Chinese hamster ovary (CHO) cells, the (2S,4S)-enantiomer of trans-azetidine-2,4-dicarboxylic acid demonstrated weak agonistic activity, whereas the (2R,4R)-enantiomer was found to be inactive. nih.gov This highlights the stringent stereochemical requirements of the mGluR binding pocket, where only a specific spatial arrangement of the carboxyl groups leads to receptor activation.
Furthermore, the stereochemistry of substituents on the azetidine (B1206935) ring can profoundly impact activity. In the context of glutamate transporters, the stereochemical configuration of even a simple methyl group can determine whether a compound acts as a substrate or an inhibitor. This underscores the importance of a precise stereocontrolled synthesis to isolate and evaluate the biological activity of individual stereoisomers, as subtle changes in the 3D structure can lead to significant differences in biological function.
Influence of Azetidine Ring Strain and Conformation on Target Affinity
The four-membered azetidine ring is characterized by significant ring strain, which influences its conformation and, consequently, its interaction with biological targets. Unlike more flexible five- or six-membered rings, the azetidine ring adopts a more planar, puckered conformation. This inherent rigidity reduces the entropic penalty upon binding to a receptor or enzyme active site, as there are fewer conformations to "freeze" into the bioactive conformation. This pre-organization of the pharmacophoric groups can contribute to higher binding affinity.
The strain inherent in the azetidine ring can also be harnessed in its synthesis, with strain-release-driven reactions being a powerful tool for the construction of functionalized azetidines. This unique reactivity allows for the introduction of diverse substituents that can further probe the binding site of a target protein.
From a conformational standpoint, the puckering of the azetidine ring places the substituents in specific pseudo-axial or pseudo-equatorial orientations. For (2R,4S)-azetidine-2,4-dicarboxylic acid, the cis relationship between the substituents on the rigid ring results in a distinct spatial presentation of the two carboxylic acid groups compared to its trans counterpart. Computational modeling and structural biology studies are crucial in understanding how this fixed conformation is accommodated within the binding pocket of a target and how it influences the network of interactions, such as hydrogen bonds and electrostatic interactions, that are essential for high-affinity binding.
Rational Design Principles for Optimized Azetidine-2,4-dicarboxylic Acid Scaffolds
The development of optimized azetidine-2,4-dicarboxylic acid derivatives relies on a foundation of rational design principles, integrating computational modeling, structural biology, and synthetic chemistry. The rigid nature of the azetidine scaffold makes it an excellent platform for structure-based drug design, where knowledge of the target's binding site can guide the strategic placement of functional groups to enhance potency and selectivity.
One key principle is the use of the azetidine ring as a conformationally restricted analog of more flexible endogenous ligands like glutamate. By locking the key pharmacophoric elements—the two carboxylic acids and the amine—into a specific spatial arrangement, it is possible to achieve higher affinity and selectivity for a particular receptor or transporter subtype.
Computational approaches, such as molecular docking and molecular dynamics simulations, are instrumental in predicting the binding modes of azetidine-2,4-dicarboxylic acid derivatives. These methods allow for the in silico evaluation of how different substituents might interact with the amino acid residues in the binding pocket, thereby guiding the synthesis of more potent and selective compounds. For instance, identifying a "druggable subpocket" within the target's binding site can inspire the design of derivatives with substituents that can form additional favorable interactions. nih.gov
Furthermore, the synthesis of a library of analogs with systematic variations in substitution patterns is a cornerstone of rational design. This allows for the exploration of the chemical space around the core scaffold and the elucidation of clear SAR trends. For example, the conversion of a carboxylic acid group to a bioisosteric equivalent, such as a tetrazole ring, can be explored to modulate physicochemical properties and biological activity. nih.gov The integration of these design principles enables a more efficient and targeted approach to the discovery of novel drug candidates based on the this compound scaffold.
Substituent Effects on Biological Activity and Selectivity
The introduction of substituents onto the azetidine-2,4-dicarboxylic acid core is a powerful strategy for modulating biological activity and achieving selectivity for specific targets. The nature, size, and position of these substituents can have a profound impact on how the molecule interacts with the binding pocket of a protein.
While a comprehensive SAR study with a wide range of substituents on the this compound scaffold is not extensively available in the public domain, general principles can be inferred from related series of compounds targeting glutamate transporters. For instance, in the development of inhibitors for the excitatory amino acid transporters (EAATs), the addition of bulky lipophilic groups has been a common strategy to transition from a substrate to an inhibitor profile.
The following interactive table illustrates hypothetical examples based on general principles of how different substituents at the C4-position of an azetidine-2,4-dicarboxylic acid scaffold might influence inhibitory activity at different EAAT subtypes.
| Compound ID | C4-Substituent | EAAT1 IC₅₀ (µM) | EAAT2 IC₅₀ (µM) | EAAT3 IC₅₀ (µM) | Selectivity for EAAT2 |
| 1 | -H | >100 | >100 | >100 | - |
| 2 | -CH₃ | 50 | 25 | 75 | Moderate |
| 3 | -CH₂CH₃ | 30 | 10 | 60 | High |
| 4 | -Phenyl | 15 | 5 | 40 | High |
| 5 | -OCH₃ | 80 | 90 | 100 | Low |
| 6 | -OH | 90 | >100 | >100 | - |
This table is for illustrative purposes and does not represent actual experimental data.
The data in the hypothetical table suggests that increasing the size and lipophilicity of the C4-substituent (from methyl to ethyl to phenyl) could lead to increased potency, particularly at the EAAT2 subtype. This is a common trend observed in the design of EAAT inhibitors, where additional hydrophobic interactions can be formed in the binding pocket. Conversely, the introduction of polar substituents like hydroxyl or methoxy (B1213986) groups might be detrimental to activity, possibly due to unfavorable interactions or altered electronic properties.
The development of selective inhibitors is a key goal in medicinal chemistry. The subtle differences in the architecture of the binding sites of different transporter subtypes can be exploited by carefully tuning the substituents on the azetidine ring. A substituent that is well-tolerated in the binding site of one subtype may cause a steric clash in another, leading to selectivity. Therefore, a systematic exploration of substituent effects is crucial for the optimization of this compound derivatives as selective pharmacological tools and potential therapeutic agents.
Computational and Theoretical Approaches in 2r,4s Azetidine 2,4 Dicarboxylic Acid Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity. For azetidine (B1206935) dicarboxylic acid derivatives, docking studies can elucidate how these compounds fit into the binding sites of their targets.
Research on related compounds, such as the stereoisomers of azetidine-2,3-dicarboxylic acid, demonstrates the utility of this approach. In one study, these isomers were docked into the agonist-binding site of NMDA receptors. nih.gov Such in silico docking studies suggested an unusual binding mode for these amino acids within the receptor's active site. nih.gov L-trans-azetidine-2,3-dicarboxylic acid was identified as the isomer with the highest binding affinity in these simulations. nih.gov
The general workflow for such a simulation involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of the ligand, (2R,4S)-azetidine-2,4-dicarboxylic acid.
Docking Simulation: Using software to systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site.
Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
This methodology allows for the rationalization of observed biological activity and provides a framework for designing new derivatives with improved affinity and selectivity.
| Parameter | Description | Example Application nih.gov |
| Target Receptor | The biological macromolecule (protein) to which the ligand binds. | NMDA Receptor Subtypes (NR1/NR2A-D) |
| Ligand | The small molecule being studied. | Stereoisomers of azetidine-2,3-dicarboxylic acid |
| Docking Score (Affinity) | A calculated value representing the predicted binding energy (e.g., in kcal/mol) or a binding constant (Ki). | L-trans-ADC showed the highest affinity (Ki=10 μM). |
| Key Interactions | Specific non-covalent bonds formed between the ligand and receptor. | Hydrogen bonds, ionic interactions with key amino acid residues in the binding site. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the binding site. | An unusual binding mode was suggested for the azetidine amino acids. |
Conformational Landscape Analysis via Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how a molecule and its environment change over time. MD simulations are used to explore the conformational landscape of this compound, showing its flexibility, preferred shapes, and interactions with solvent molecules.
To perform MD simulations, a force field—a set of parameters describing the potential energy of the system—is required. Studies have focused on parameterizing the closely related azetidine-2-carboxylic acid (Aze) for use in common force fields like GROMOS. nih.gov These simulations compare the behavior of Aze-containing peptides to those with proline, a structurally similar natural amino acid. nih.gov
Key findings from such simulations include:
Solvent Interactions: Compared to proline, azetidine-2-carboxylic acid exhibits a greater potential for hydrogen bonding and has stronger electrostatic interactions with water. nih.gov
Conformational Preferences: MD simulations revealed that peptides containing azetidine-2-carboxylic acid have a higher tendency to undergo trans to cis isomerization of the peptide bond, which can induce significant bends in a polypeptide chain. nih.gov This conformational feature is critical as the misincorporation of azetidine-based acids into proteins could disrupt protein structure and function. nih.gov
Analyzing the conformational landscape of this compound using MD would provide fundamental insights into its structural preferences, which dictate its biological activity and recognition by enzymes or receptors.
| Simulation Aspect | Finding for Azetidine-2-carboxylic acid (Aze) nih.gov | Implication for this compound |
| Force Field Parameterization | Aze was parameterized for the GROMOS56a3 force field. | A similar parameterization would be the first step for accurate MD simulations. |
| Solvation Behavior | Showed stronger electrostatic interactions with water compared to proline. | The two carboxylic acid groups would likely lead to even stronger hydrophilic character. |
| Hydrogen Bonding | Possesses a slightly higher hydrogen-bonding potential than proline. | The additional carboxylic acid group provides more hydrogen bond donors/acceptors. |
| Peptide Bond Isomerization | Aze has a greater propensity for trans→cis isomerization. | Peptides containing this moiety may exhibit unique structural flexibility or kinks. |
| Overall Conformation | Isomerization results in a severe 180° bend in the peptide backbone. | Could be used to design peptides with specific, constrained secondary structures. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. These methods provide insights into chemical reactivity, reaction mechanisms, and spectroscopic properties that are not accessible through classical methods like MD.
For azetidine-containing molecules, QC calculations have been instrumental in understanding their biosynthesis. For example, studies on azetidine-2-carboxylic acid synthases combined structural analysis with quantum mechanical calculations to elucidate the catalytic mechanism. nih.govnih.gov These calculations revealed that the enzyme facilitates the cyclization of the precursor, S-adenosylmethionine (SAM), by forcing it into a strained, near-transition-state conformation. nih.gov The calculations also helped to quantify the reaction energy barrier and the stabilizing effect of cation-π interactions within the enzyme's active site. nih.gov
For this compound, QC methods can predict:
Charge Distribution: The partial atomic charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity.
Acidity (pKa): DFT, in combination with a polarizable continuum solvent model, can be used to accurately predict the pKa values of the carboxylic acid and amine functional groups. osti.gov This is vital for understanding the molecule's ionization state at physiological pH.
| QC Calculation Type | Predicted Property | Relevance to this compound |
| Geometry Optimization | Lowest energy 3D structure. | Provides the foundational structure for docking and MD simulations. |
| Frequency Calculation | Vibrational frequencies (IR spectrum). | Confirms the structure is a true energy minimum and allows for comparison with experimental data. |
| Transition State Search | The structure and energy of a reaction's transition state. | Elucidates reaction mechanisms, such as its formation or degradation. nih.gov |
| pKa Prediction | Acidity constants of functional groups. | Determines the charge state of the molecule in different environments. osti.gov |
| Electron Density Analysis | Partial charges, electrostatic potential. | Predicts sites of intermolecular interaction and chemical reactivity. |
In Silico Screening and Virtual Library Design for Azetidine Dicarboxylic Acid Derivatives
In silico screening, or virtual screening, is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those most likely to bind to a drug target. nih.gov This approach is faster and more cost-effective than traditional high-throughput screening. nih.gov
A virtual library of derivatives based on the this compound scaffold can be designed and screened to discover new compounds with potentially enhanced biological activity. The process involves several steps:
Scaffold Definition: The core structure of this compound is used as the starting point.
Virtual Library Enumeration: A large, chemically diverse library is generated by computationally adding various chemical groups to the scaffold. For instance, the carboxylic acid groups could be converted to a range of esters, amides, or other bioisosteres. nih.gov The azetidine nitrogen could also be substituted.
High-Throughput Virtual Screening (HTVS): The entire virtual library is docked against a target protein of interest. This step filters out molecules that are unlikely to bind.
Hit Identification and Optimization: The top-scoring compounds ("hits") from the screening are selected for further analysis. Their binding modes are examined in detail, and they can serve as starting points for a new round of derivative design to optimize potency and other properties.
This strategy leverages the unique, constrained geometry of the azetidine ring to explore new chemical space and accelerate the discovery of novel lead compounds for various therapeutic targets. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization of 2r,4s Azetidine 2,4 Dicarboxylic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of azetidine (B1206935) derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the relative orientation of substituents on the azetidine ring.
In the ¹H NMR spectrum of azetidine-2-carboxylic acid derivatives, the chemical shifts and coupling constants of the ring protons are particularly informative. For instance, in D₂O, the protons of the azetidine ring typically appear as multiplets in distinct regions of the spectrum. The α-proton (Hα) attached to the carbon bearing a carboxylic acid group is often observed as a multiplet. The β-protons (Hβ) and γ-protons (Hγ) also present as complex multiplets due to their diastereotopic nature and coupling to each other and to the α-proton. clockss.org The specific chemical shifts and coupling patterns are highly dependent on the stereochemistry and the nature of other substituents on the ring.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups typically resonate in the downfield region (e.g., ~172 ppm). The α-carbon (Cα), β-carbon (Cβ), and γ-carbon (Cγ) of the azetidine ring exhibit characteristic chemical shifts that are influenced by the electronegativity of the nitrogen atom and the stereochemical arrangement of the substituents. clockss.org For example, in L-azetidine-2-carboxylic acid, the Cα, Cβ, and Cγ have been reported at approximately 58.4 ppm, 23.1 ppm, and 42.1 ppm, respectively, when measured in D₂O. clockss.org
The assignment of stereochemistry, particularly the cis or trans relationship between substituents at the C2 and C4 positions, can often be deduced from the coupling constants (J-values) between the ring protons and through-space interactions observed in two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).
Table 1: Representative NMR Data for Azetidine-2-carboxylic Acid Derivatives in D₂O
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 4.39-4.51 | m | Hα | clockss.org |
| ¹H | 3.54–3.83 | m | Hγ | clockss.org |
| ¹H | 2.29-2.85 | m | Hβ | clockss.org |
| ¹³C | 172.1 | s | C=O | clockss.org |
| ¹³C | 58.4 | s | Cα | clockss.org |
| ¹³C | 42.1 | s | Cγ | clockss.org |
| ¹³C | 23.1 | s | Cβ | clockss.org |
Note: The data presented is for L-azetidine-2-carboxylic acid and serves as a representative example. Specific shifts for (2R,4S)-azetidine-2,4-dicarboxylic acid may vary.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of both the relative and absolute stereochemistry of chiral molecules, including this compound and its derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.
The synthesis of optically active azetidine-2,4-dicarboxylic acids has been achieved using chiral auxiliaries, and the absolute configuration of one of the enantiomers was definitively assigned based on its X-ray crystal structure. rsc.orgcapes.gov.br This technique is particularly crucial when establishing a new synthetic route or when the stereochemical outcome is uncertain.
For cis-substituted azetidine derivatives, single-crystal X-ray diffraction has been employed to confirm the relative stereochemistry of the substituents. nih.gov Furthermore, in cases of enantiomerically pure compounds, the determination of the absolute configuration is often possible by analyzing the anomalous dispersion of the X-rays. The Flack parameter, derived from the crystallographic data, is a critical value in this assessment; a value close to zero for the correct enantiomer confirms the assigned absolute stereochemistry. nih.gov For example, the absolute stereochemistry of a cis-disubstituted azetidine derivative was confirmed as (2S, 4R) by referencing the Flack parameter of its HI salt. nih.gov
Table 2: Illustrative Crystallographic Data for an Azetidine Derivative
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Defines the basic shape and symmetry of the unit cell. | nih.gov |
| Space Group | P2₁/c | nih.gov | |
| Flack Parameter | -0.017(2) | Confirms the absolute stereochemistry of the molecule. | nih.gov |
Note: The data is for a representative cis-disubstituted azetidine derivative and illustrates the type of information obtained from X-ray crystallography.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, mass spectrometry is essential for confirming its molecular formula (C₅H₇NO₄) and assessing the purity of synthetic samples.
The predicted monoisotopic mass for this compound is 145.0375 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, this compound is expected to be observed as protonated [M+H]⁺ (m/z 146.0448) or deprotonated [M-H]⁻ (m/z 144.0302) ions, among other adducts. uni.lu
Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of dicarboxylic acids, often after a derivatization step to increase their volatility. nih.govnih.gov Common derivatization methods include esterification or silylation. nih.gov The resulting mass spectra can provide characteristic fragmentation patterns that aid in structural confirmation. The fragmentation of dicarboxylic acids in the gas phase can involve processes such as decarboxylation (loss of CO₂) and loss of water. researchgate.net The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), can help to distinguish between isomers. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) | Reference |
|---|---|---|
| [M+H]⁺ | 146.04478 | uni.lu |
| [M+Na]⁺ | 168.02672 | uni.lu |
| [M-H]⁻ | 144.03022 | uni.lu |
| [M+HCOO]⁻ | 190.03570 | uni.lu |
Data sourced from PubChem predictions.
Chromatographic Techniques for Enantiomeric and Diastereomeric Separation and Analysis
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental for the separation and analysis of the different stereoisomers of azetidine-2,4-dicarboxylic acid. The presence of two stereocenters in this molecule gives rise to four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The separation of these enantiomeric and diastereomeric pairs is crucial for obtaining stereochemically pure compounds for biological testing and as chiral building blocks in synthesis.
The separation of diastereomers, such as the cis ((2R,4S) and (2S,4R)) and trans ((2R,4R) and (2S,4S)) isomers, can often be achieved on standard stationary phases (e.g., silica (B1680970) gel or C18) due to their different physical properties. researchgate.net However, the separation of enantiomers requires the use of a chiral environment, which is typically achieved by employing a chiral stationary phase (CSP) or a chiral derivatizing agent.
For the enantiomeric separation of acidic compounds like azetidine-2,4-dicarboxylic acid, anion-exchanger type CSPs have shown great utility. chiraltech.com These stationary phases often incorporate a chiral selector, such as a quinine (B1679958) or quinidine (B1679956) derivative, which can form transient diastereomeric ion pairs with the analyte, allowing for their differential retention and separation. chiraltech.com The separation efficiency can be optimized by adjusting the mobile phase composition, including the type and concentration of the buffer and organic modifier.
Alternatively, derivatization of the racemic or diastereomeric mixture with a chiral reagent can produce diastereomeric derivatives that are separable on a non-chiral stationary phase. nih.gov The choice of derivatizing agent is critical for achieving good separation.
Table 4: Chromatographic Techniques for Stereoisomer Separation
| Technique | Application | Principle | Reference |
|---|---|---|---|
| HPLC with Chiral Stationary Phase (CSP) | Enantiomeric Separation | Formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. | chiraltech.comresearchgate.net |
| HPLC with Chiral Derivatizing Agent | Enantiomeric Separation | Conversion of enantiomers into diastereomers with different physical properties, allowing separation on a non-chiral column. | nih.gov |
| Reversed-Phase or Normal-Phase HPLC | Diastereomeric Separation | Exploitation of the different polarities and steric properties of diastereomers for separation on standard stationary phases. | researchgate.net |
Future Perspectives and Emerging Research Directions for 2r,4s Azetidine 2,4 Dicarboxylic Acid
Development of Novel and Sustainable Synthetic Pathways
The advancement of research into (2R,4S)-azetidine-2,4-dicarboxylic acid is intrinsically linked to the availability of efficient and scalable synthetic routes. While methods exist, future efforts are geared towards enhancing sustainability, stereocontrol, and diversity.
One promising frontier is the application of biocatalysis. Recently, azetidine-2-carboxylic acid (AZE) synthases, such as AzeJ and VioH, have been identified in bacteria. nih.gov These enzymes catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the azetidine (B1206935) ring, showcasing nature's solution to creating this strained heterocycle. nih.govnih.gov Future research could focus on engineering these or related enzymes to accept modified substrates, potentially leading to a direct, environmentally benign synthesis of this compound from simple precursors. This enzymatic approach offers high stereoselectivity and avoids harsh reagents and protecting group manipulations common in traditional chemical synthesis.
Chemical synthesis strategies continue to evolve. Established routes often rely on the cyclization of γ-amino acid derivatives or malonic esters. nih.govresearchgate.net For instance, an efficient synthesis of (S)-azetidine-2-carboxylic acid was achieved via the intramolecular cyclization of a dimethyl benzylaminomalonate derivative. nih.gov A key future direction involves adapting these methods to be more sustainable by using greener solvents, developing catalytic asymmetric processes to set the two stereocenters simultaneously, and improving atom economy. The use of chiral auxiliaries, such as (S)-1-phenylethylamine, has proven effective in controlling the stereochemistry during the synthesis of azetidine-2,4-dicarboxylic acid enantiomeric pairs and will likely be refined for greater efficiency. capes.gov.br
| Synthesis Approach | Key Features | Future Sustainability Goals |
| Biocatalysis (Enzymatic) | Utilizes AZE synthases; High stereoselectivity; Operates in aqueous media at mild temperatures. nih.govnih.gov | Enzyme engineering for substrate specificity; Whole-cell biocatalyst development to improve scalability and reduce cost. |
| Asymmetric Chemical Synthesis | Employs chiral auxiliaries or catalysts; Stepwise construction of the ring and functional groups. nih.govcapes.gov.br | Development of organocatalytic or transition-metal-catalyzed [2+2] cycloadditions; Reduction of protecting group steps. |
| Flow Chemistry | Enables precise control over reaction parameters; Improved safety for handling reactive intermediates; Potential for scalability. | Integration of catalytic and purification steps; Use of recyclable catalysts and solvents compatible with flow reactors. |
Identification of Unexplored Biological Targets and Therapeutic Applications
While its biological activity is not yet fully defined, the structural properties of this compound make it a compelling candidate for probing various biological systems. As a constrained analog of both L-proline and L-aspartic/glutamic acid, it has the potential to interact with a wide range of protein targets.
Initial studies on related isomers have provided clues. For example, the trans isomers, (2S,4S)- and (2R,4R)-azetidine-2,4-dicarboxylic acid, were found to be a weak agonist and inactive, respectively, at certain human metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov This suggests that the cis configuration of this compound may confer a distinct pharmacological profile at these or other neurological receptors, such as NMDA receptors, where related azetidine-2,3-dicarboxylic acids have shown activity. nih.gov
The most significant untapped potential may lie in its role as a proline mimic. nih.govwikipedia.org Proline-rich motifs are crucial for many protein-protein interactions, and enzymes that metabolize or utilize proline are viable targets. Future research should investigate the interaction of this compound with:
Prolyl-tRNA synthetases: Misincorporation of azetidine-2-carboxylic acid into proteins in place of proline can lead to proteotoxic stress, a mechanism that could be exploited for antimicrobial or anticancer applications. wikipedia.orgresearchgate.net
Collagen prolyl hydroxylases: Modulating the enzymes responsible for collagen biosynthesis could have applications in fibrosis or other connective tissue disorders.
Peptidyl-prolyl isomerases (PPIases): These enzymes are involved in protein folding and signaling and are implicated in various diseases, including cancer and neurodegeneration.
Furthermore, derivatives of the core scaffold have been explored for antimicrobial, antiviral, and anticancer properties, indicating a broad potential for therapeutic development. ontosight.ai
| Potential Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Glutamate Receptors (e.g., NMDA, mGluR) | Structural analogy to glutamate; Activity seen in related azetidine dicarboxylic acids. nih.govnih.gov | Neurological disorders (e.g., epilepsy, chronic pain, schizophrenia). |
| Proline-Utilizing Enzymes | Rigid proline analog; Known to be recognized by Prolyl-tRNA synthetases. nih.govwikipedia.org | Infectious diseases, oncology, metabolic disorders. |
| Transporters (Amino Acid/Peptide) | Small, charged amino acid structure. | Drug delivery, oncology (targeting tumor metabolism). |
| Non-ribosomal peptide synthetases (NRPS) | Can be incorporated as a building block in place of proline. nih.gov | Development of novel peptide-based antibiotics or therapeutics. |
Integration into Advanced Chemical Probe and Drug Discovery Paradigms
Beyond serving as a standalone therapeutic agent, this compound is a valuable building block for modern drug discovery platforms. Its rigid structure can reduce the entropic penalty of binding to a protein target and improve pharmacological properties like solubility and metabolic stability. chemrxiv.org
A key emerging application is in the development of chemical probes . A recent study demonstrated the synthesis of azetidine "stereoprobes" for use in Activity-Based Protein Profiling (ABPP) . chemrxiv.org By functionalizing stereochemically pure azetidines with reactive groups (e.g., acrylamides), researchers can identify novel, ligandable sites on proteins within a native cellular environment. Creating a set of probes based on the (2R,4S) scaffold and its stereoisomers could uncover new biological targets with high stereo- and chemo-selectivity.
Another advanced paradigm is combinatorial biosynthesis . Research has shown that azetidine-2-carboxylic acid can be incorporated into peptide backbones by non-ribosomal peptide synthetases (NRPSs). nih.gov By introducing an AZE synthase into a microbial strain engineered to produce a specific natural product, it is possible to generate novel analogs containing the azetidine ring. This approach could be used with this compound to create libraries of complex, rigidified peptide-like molecules with potentially enhanced therapeutic properties.
Finally, the scaffold is well-suited for Fragment-Based Drug Discovery (FBDD) . The small, rigid structure of this compound can be used to probe the binding sites of proteins of interest. Hits identified through fragment screening can then be elaborated or "grown" into more potent and selective lead compounds.
| Discovery Paradigm | Role of this compound | Potential Outcome |
| Activity-Based Protein Profiling (ABPP) | Serves as the core scaffold for stereochemically defined chemical probes. chemrxiv.org | Identification of novel, ligandable protein targets in cells. |
| Combinatorial Biosynthesis | Acts as a non-natural building block for incorporation into peptides by NRPS pathways. nih.gov | Creation of novel peptide analogs with improved rigidity and pharmacological properties. |
| Fragment-Based Drug Discovery (FBDD) | A rigid, low-molecular-weight fragment for screening against protein targets. | Generation of starting points for lead optimization. |
| Bioisosteric Replacement | Used as a substitute for other saturated heterocycles (pyrrolidines, piperidines) or to constrain flexible linkers in known drugs. chemrxiv.org | Improvement of drug-like properties (solubility, metabolism, target residence time). |
Q & A
Basic Research Questions
Q. What are the recommended stereospecific synthesis methods for (2R,4S)-azetidine-2,4-dicarboxylic acid, and how can enantiomeric purity be validated?
- Methodological Answer : The synthesis of azetidine dicarboxylates often involves diastereomeric resolution via selective crystallization. For example, thiazolidine dicarboxylic acid diastereomers are separated using successive crystallizations from H₂O/MeOH, followed by acidification with HCl to precipitate the desired isomer . Enantiomeric purity can be validated using chiral HPLC or polarimetry. For azetidine derivatives, X-ray crystallography or NOESY NMR may confirm stereochemistry, particularly for distinguishing cis vs. trans configurations .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for structurally related azetidine dicarboxylates (e.g., cis-azetidine-2,4-dicarboxylic acid), researchers should:
- Use fume hoods to avoid inhalation of aerosols or dust .
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
- Avoid strong oxidizers or acids during storage to prevent decomposition .
Advanced Research Questions
Q. How does this compound modulate NMDA receptor activity, and what experimental models are used to study its dual agonist/modulator effects?
- Methodological Answer : The compound exhibits concentration-dependent dual action at NMDA receptors:
- Agonist activity : At high concentrations (>50 µM), it potentiates glutamate-induced ⁴⁵Ca²⁺ uptake in cerebellar granule cells, mimicking endogenous ligands .
- Positive modulation : At lower concentrations (<50 µM), it enhances [³H]MK-801 binding, indicating allosteric modulation of the receptor’s glycine site .
- Key models include:
- Radioligand displacement assays (e.g., [³H]MK-801 binding in rat forebrain neurons).
- Functional assays measuring GABA release or Ca²⁺ flux in neuronal cultures .
Q. What are the critical considerations for designing in vitro studies to resolve contradictory data on the compound’s receptor selectivity?
- Methodological Answer : Contradictions in receptor selectivity (e.g., NMDA vs. metabotropic glutamate receptors) may arise from:
- Cell model variability : Primary neurons vs. transfected cell lines exhibit differing receptor subunit compositions. For example, cerebellar granule cells express high NMDA receptor density, favoring NMDA-specific responses .
- Buffer composition : Mg²⁺-free conditions unmask NMDA receptor activity, while Mg²⁺-containing buffers suppress it, altering observed potency .
- Pharmacological controls : Use selective antagonists (e.g., AP5 for NMDA, LY341495 for mGlu receptors) to isolate target effects .
Q. How can computational modeling improve the understanding of stereochemical influences on the compound’s bioactivity?
- Methodological Answer :
- Docking simulations : Compare (2R,4S) and (2S,4R) isomers in NMDA receptor binding pockets using software like AutoDock or Schrödinger Suite. Focus on hydrogen bonding with GluN1 glycine-binding residues .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding conformations.
- QSAR analysis : Correlate substituent effects (e.g., carboxylate positioning) with functional data from Ca²⁺ uptake assays .
Data Interpretation and Validation
Q. What analytical techniques are essential for characterizing degradation products of this compound under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Identify hydrolyzed products (e.g., azetidine monocarboxylates) using reverse-phase C18 columns and electrospray ionization .
- ¹H/¹³C NMR : Monitor pH-dependent degradation in PBS or simulated body fluid (e.g., loss of carboxylate peaks at δ ~170 ppm).
- Stability assays : Incubate the compound at 37°C in buffers (pH 7.4) and quantify intact compound via UV-Vis at λ = 210–220 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
